molecular formula C14H15NO3 B1531150 Tert-butyl 4-formyl-1H-indole-1-carboxylate CAS No. 460096-34-8

Tert-butyl 4-formyl-1H-indole-1-carboxylate

Cat. No.: B1531150
CAS No.: 460096-34-8
M. Wt: 245.27 g/mol
InChI Key: RWNVMURXKFVIHP-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a tert-butyl group attached to the carboxylate moiety and a formyl group at the 4-position of the indole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-indole-1-carboxylic acid.

  • Formylation Reaction: The indole ring undergoes formylation at the 4-position using reagents like formyl chloride or formic acid in the presence of a catalyst.

  • Esterification: The carboxylic acid group is then converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high purity and yield.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and mild conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

  • Oxidation: 4-formyl-1H-indole-1-carboxylic acid.

  • Reduction: 4-methyl-1H-indole-1-carboxylate.

  • Substitution: Nitro- or halogen-substituted derivatives.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-formyl-1H-indole-1-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of indole-based compounds, which are known for their biological activities. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of new compounds with potential pharmacological properties .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s role in these pathways can impact cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Scientific Research Applications

Chemistry: Tert-butyl 4-formyl-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound can be used as a precursor in the synthesis of pharmaceuticals, potentially leading to the development of new therapeutic agents. Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure with additional methoxy and methyl groups.

  • Tert-butyl 4-formyl-1H-indole-1-carboxylate: Similar structure without additional substituents.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to potential therapeutic uses.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNVMURXKFVIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677966
Record name tert-Butyl 4-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460096-34-8
Record name tert-Butyl 4-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Formyl-indole-1-carboxylic acid tert-butyl ester was synthesized by a procedure similar to 6-Formyl-indole-1-carboxylic acid tert-butyl ester from starting materials 1H-Indole-4-carbaldehyde and di-tert-butyl-dicarbonate to yield the product as a clear yellow oil (2 g, 80%). LC-MS (ES) calculated for C14H15NO3, 245.1; found m/z 244 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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